Product packaging for Benzyl azetidine-3-carboxylate(Cat. No.:CAS No. 405513-07-7)

Benzyl azetidine-3-carboxylate

Cat. No.: B3041900
CAS No.: 405513-07-7
M. Wt: 191.23 g/mol
InChI Key: JXVNTPRVJHOSJW-UHFFFAOYSA-N
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Description

Historical Context of Azetidine (B1206935) Ring System Research

The study of azetidines dates back to the late 19th and early 20th centuries, with the first synthesis reported in 1888. rsc.org Initially, these compounds received less attention than their three-membered (aziridines) or five-membered (pyrrolidines) counterparts, largely due to the challenges associated with the formation of the strained four-membered ring. acs.org The discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid isolated from lily-of-the-valley (Convallaria majalis) in 1955, spurred increased interest in this heterocyclic system. medwinpublishers.com The recognition of the azetidine moiety in potent bioactive molecules, including antibiotics and other pharmaceuticals, further propelled research into their synthesis and reactivity. acs.orgjmchemsci.com Over the decades, synthetic methodologies have evolved from classical cyclization reactions to more advanced strategies, including photochemical reactions, ring expansions of aziridines, and palladium-catalyzed C-H amination. rsc.orgnih.govrsc.org

Conformational Features and Strain-Driven Reactivity of the Azetidine Core

The chemical behavior of azetidines is largely dictated by their unique structural properties. The four-membered ring is not planar and exists in a puckered conformation to alleviate some torsional strain. nih.gov This puckering can be influenced by substituents on the ring. researchgate.net The most defining feature of the azetidine ring is its considerable strain energy, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, a property that chemists exploit for synthetic transformations. rsc.orgacs.org

The reactivity driven by ring strain allows for various functionalizations through the cleavage of the C-N sigma bonds. rsc.org Despite this reactivity, azetidines are significantly more stable and easier to handle than aziridines, adding to their synthetic utility. rsc.orgrsc.org This balance of stability and reactivity makes the azetidine scaffold a privileged motif in drug discovery. researchgate.net

Table 1: Comparison of Ring Strain Energies in Saturated Heterocycles

Heterocycle Ring Size Ring Strain (kcal/mol)
Aziridine (B145994) 3 ~27.7
Azetidine 4 ~25.4
Pyrrolidine (B122466) 5 ~5.4
Piperidine 6 ~0

This table presents approximate ring strain energies, highlighting the intermediate strain of the azetidine ring compared to its lower and higher homologs. rsc.org

Role of Azetidine-3-carboxylate Derivatives as Key Scaffolds in Advanced Organic Synthesis

Azetidine-3-carboxylate derivatives, including the benzyl (B1604629) ester, are particularly valuable building blocks in medicinal chemistry. semanticscholar.org They serve as conformationally constrained analogues of amino acids like β-proline and GABA, offering a rigid scaffold that can help improve the pharmacokinetic properties of drug candidates. mdpi.comresearchgate.net The incorporation of the azetidine-3-carboxylic acid moiety has been instrumental in the development of agonists for receptors like the sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases such as multiple sclerosis. semanticscholar.org

These scaffolds are frequently appended to lead molecules as pre-formed ring systems. semanticscholar.org The functional groups—the carboxylic acid (or its ester) and the secondary amine—provide two convenient handles for further chemical modification, such as in peptide synthesis or via coupling reactions. researchgate.netchemimpex.com Their use allows for the creation of diverse molecular libraries for drug discovery programs, targeting a wide range of biological functions from neurological disorders to cancer. chemimpex.comenamine.netsciencedaily.com

Overview of Research Landscape for Benzyl Azetidine-3-carboxylate and Related Structures

This compound is a key intermediate in the synthesis of more complex azetidine derivatives. The benzyl group serves as a common protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions to reveal the free acid for further coupling reactions. researchgate.net

Research has focused on developing efficient synthetic routes to access the core azetidine-3-carboxylic acid structure. One notable method involves the cyclization of diethyl bis(hydroxymethyl)malonate after converting the hydroxyl groups into good leaving groups (e.g., triflates), followed by reaction with an amine like benzylamine (B48309). semanticscholar.orggoogle.com Subsequent selective decarboxylation and deprotection steps yield the desired product. google.com Other synthetic strategies include the thermal isomerization of aziridine derivatives and functionalization of the pre-formed azetidine ring. researchgate.netrsc.org The development of these methods has made this compound and related compounds more accessible for their use as versatile building blocks in the synthesis of novel therapeutic agents. acs.orgresearchgate.net

Table 2: Selected Synthetic Routes to Azetidine-3-Carboxylic Acid Derivatives

Starting Material(s) Key Steps Product Type Reference(s)
Diethyl bis(hydroxymethyl)malonate, Benzylamine Triflation, Cyclization, Decarboxylation N-Benzyl azetidine-3-carboxylic acid semanticscholar.org, google.com
Alkyl 2-(bromomethyl)acrylates Amination, Bromination, Base-induced cyclization, Thermal isomerization Alkyl 3-bromoazetidine-3-carboxylates researchgate.net
3-Haloazetidines Cyanation, Hydrolysis Azetidine-3-carboxylic acid semanticscholar.org
(N-Boc)azetidin-3-one Horner-Wadsworth-Emmons reaction, Aza-Michael addition Functionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.com, researchgate.net

This table summarizes various synthetic approaches to the azetidine-3-carboxylic acid core and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3041900 Benzyl azetidine-3-carboxylate CAS No. 405513-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNTPRVJHOSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292295
Record name Phenylmethyl 3-azetidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405513-07-7
Record name Phenylmethyl 3-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405513-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-azetidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl Azetidine 3 Carboxylate and Functionalized Azetidine 3 Carboxylates

Intramolecular Cyclization Approaches to the Azetidine (B1206935) Ring System

Intramolecular cyclization represents a common and effective strategy for the synthesis of the azetidine core. These methods typically involve the formation of a carbon-nitrogen bond within a linear precursor containing an amine and a suitable leaving group at the appropriate positions.

Base-Promoted Intramolecular Cyclization of 1,3-Amino Alcohols and 1,3-Halo Amines

A well-established method for azetidine synthesis involves the base-promoted intramolecular cyclization of 1,3-amino alcohols and 1,3-halo amines. nih.govresearchgate.net This approach relies on the nucleophilic attack of the amine onto a carbon bearing a leaving group, such as a halide or a sulfonate ester, positioned three atoms away.

For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved starting from ethyl 4,4,4-trifluoroacetoacetate. The process involves imination with a primary amine, hydride reduction to the corresponding 3-alkylamino-4,4,4-trifluorobutan-1-ol, chlorination of the alcohol, and subsequent base-induced ring closure to furnish the azetidine ring. rsc.org The use of a strong base like lithium hexamethyldisilazide (LiHMDS) is often necessary, especially when electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom. rsc.org

Similarly, enantioselective synthesis of 1,2,3-trisubstituted azetidines can be achieved through a sequence involving an L-proline catalyzed condensation, reduction to a γ-aminoalcohol, and subsequent microwave-promoted intramolecular cyclization in the presence of tosyl chloride. rsc.org

Starting MaterialKey ReagentsProductYieldRef
(R)-1,3-butanediolTf2O, Hunig's base, Benzhydrylamine(S)-2-methylazetidine- rsc.org
Ethyl 4,4,4-trifluoroacetoacetatePrimary amine, NaBH4, SOCl2, LiHMDS1-Alkyl-2-(trifluoromethyl)azetidine- rsc.org
Substituted aldehydes, anilines, and another aldehydeL-proline, NaBH4, TsCl1,2,3-Trisubstituted azetidines- rsc.org

Cyclization of Dibromo Amino Esters and Thermal Isomerization of Aziridines

A notable method for preparing 3-bromoazetidine-3-carboxylic acid derivatives involves the base-promoted cyclization of dibromo amino esters. rsc.org This reaction can lead to the formation of both aziridines and azetidines. The kinetically favored product is often the aziridine (B145994), which can then be thermally isomerized to the thermodynamically more stable azetidine by refluxing in a solvent like DMSO at 70 °C. rsc.orgnih.gov This thermal rearrangement provides a valuable route to 3-substituted azetidines. rsc.org

The resulting 3-bromoazetidines are versatile intermediates that can be further functionalized by reaction with various nucleophiles, such as potassium cyanide, potassium thiocyanate, and sodium azide, to yield a library of 3-substituted azetidine-3-carboxylic acid esters. rsc.org

PrecursorConditionsProductRef
Dibromo amino estersBase promotionAziridines and/or Azetidines rsc.org
Aziridine-2-carboxylatesRefluxing in DMSO at 70 °C3-Bromoazetidine-3-carboxylates rsc.orgnih.gov

Intramolecular Mitsunobu Cyclization in Azetidine Core Construction

The intramolecular Mitsunobu reaction is a powerful tool for constructing the azetidine core. rsc.org This reaction facilitates the cyclization of a γ-amino alcohol by activating the hydroxyl group in situ with a phosphine (B1218219)/azodicarboxylate reagent system, such as triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A key application of this method is in the synthesis of highly functionalized azetidines, including precursors for natural products like penaresidin (B1208786) B. rsc.org For example, an ester derived from a 3-amino-2,3-dideoxygalactoside can undergo smooth intramolecular Mitsunobu cyclization to form the azetidine core with high yield and stereocontrol. rsc.org This method has also been utilized in the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose, where the key step is the intramolecular Mitsunobu reaction of a carbamate (B1207046) derivative. rsc.org

SubstrateReagentsProductYieldRef
Ester derived from 3-amino-2,3-dideoxygalactosidePPh3/DIADAzetidine core for penaresidin B75% rsc.org
Azido alcohol derived from D-glucose10% Pd/C, CbzCl, Mitsunobu reagentsAzetidine iminosugar precursor- rsc.org
Diacetate precursorRing opening, Wittig olefination, Mitsunobu reactionAzetidine core- chemrxiv.org

One-Pot Synthesis via 1-Azabicyclo[1.1.0]butane Strain-Release Reactions

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the one-pot synthesis of 1,3-disubstituted azetidines. semanticscholar.orgresearchgate.netacs.org The inherent strain in the bicyclic system drives reactions that involve the cleavage of the central C-N bond, allowing for the introduction of substituents at the 1 and 3 positions of the azetidine ring. arkat-usa.org

The synthesis of ABBs can be achieved through the cyclization of precursors like 2,3-dibromopropylamine hydrobromide using organolithium compounds. researchgate.net Once formed, ABBs can react with a variety of nucleophiles and electrophiles. For example, a strain-release arylation approach has been developed for the efficient preparation of 1,3-bisarylated azetidines by reacting in-situ generated ABB with aryl Grignard reagents. arkat-usa.org This methodology has been extended to the synthesis of spirocyclic azetidines through strain-release spirocyclization of azabicyclo[1.1.0]butyl carbinols and ketones. arkat-usa.org

Reactant 1Reactant 2Catalyst/ReagentProductRef
1-Azabicyclo[1.1.0]butane (in situ)Aryl Grignard reagentsn-BuLi1,3-Bisarylated azetidines arkat-usa.org
Azabicyclo[1.1.0]butyl carbinols--Spirocyclic azetidines arkat-usa.org
1-Azabicyclo[1.1.0]butaneOrganometal reagentsCu(OTf)2Bis-functionalized azetidines organic-chemistry.org

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions provide a direct and atom-economical route to the azetidine ring system. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic product.

Intermolecular [2+2] Photocycloaddition: Aza-Paterno-Büchi Reaction of 2-Isoxazoline-3-carboxylates with Alkenes

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.orgrsc.org Recent advancements have utilized visible light-mediated intermolecular aza-Paterno-Büchi reactions of 2-isoxazoline-3-carboxylates with a wide range of alkenes. rsc.orgnsf.govnih.gov

This approach employs an iridium photocatalyst that activates the 2-isoxazoline-3-carboxylate via triplet energy transfer. rsc.orgnsf.govnih.gov The excited oxime then undergoes a [2+2] cycloaddition with an alkene to form the azetidine product. springernature.comresearchgate.netresearchgate.net This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating both activated and unactivated alkenes. rsc.orgnih.gov The resulting highly functionalized azetidines can be readily converted to free, unprotected azetidines, highlighting the synthetic utility of this protocol. nih.gov

Imine PrecursorAlkeneCatalyst/ConditionsProductRef
2-Isoxazoline-3-carboxylatesVarious alkenesIr(III) photocatalyst, visible light (blue light)Highly functionalized azetidines rsc.orgnsf.govnih.gov
3-Substituted quinoxalin-2(1H)-ones1-ArylethenesChiral sensitizer, λ=420 nmEnantiomerically enriched azetidines nih.gov

[3+1] Cycloaddition Strategies, including Azomethine Ylide with Aromatic Isocyanides

A notable strategy for the construction of the azetidine skeleton is the [3+1] cycloaddition reaction. A specific example involves the reaction of an azomethine ylide with an aromatic isocyanide. Research has demonstrated that azetidine derivatives can be synthesized by treating an aziridine bearing a dicarboxylate moiety with an aromatic isocyanide in the presence of Yttrium triflate (Y(OTf)₃) as a catalyst. rsc.org This method yields functionalized azetidines in good yields. rsc.org

The reaction is initiated by the Y(OTf)₃-catalyzed ring-opening of the aziridine dicarboxylate, which forms a complexed azomethine ylide intermediate. rsc.org This is followed by a Ugi-type nucleophilic attack of the aromatic isocyanide on the ylide, generating a nitrilium intermediate. The subsequent internal trapping by the α-anion of the azomethine ylide leads to the formation of the four-membered azetidine ring. rsc.org It has been observed that aliphatic isocyanides are not suitable for this reaction due to their lower reactivity. rsc.org

Table 1: [3+1] Cycloaddition of Aziridine-2,2-dicarboxylate with Aromatic Isocyanides Data sourced from Ukaji and co-workers' research. rsc.org

Aromatic Isocyanide (R-NC)ProductYield
Phenyl isocyanideAzetidine derivativeGood
Substituted Phenyl isocyanidesCorresponding azetidinesGood

[3+2] Cycloaddition Utilizing N-Benzyl Azomethine Ylides and Related Dipoles

The [3+2] cycloaddition reaction of azomethine ylides is a powerful and widely used method for synthesizing five-membered nitrogen-containing heterocycles, particularly pyrrolidines. thieme.deresearchgate.net This reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile, such as an electron-deficient alkene, to form the pyrrolidine (B122466) ring. thieme.de Nonstabilized azomethine ylides, often generated from N-benzyl substituted compounds, are highly reactive intermediates in these cycloadditions. nih.gov

While the [3+2] pathway is the dominant route for azomethine ylides leading to five-membered rings, the formation of four-membered azetidine rings via this specific dipolar cycloaddition is not a commonly reported or standard synthetic strategy. The inherent reactivity of the 1,3-dipole favors the formation of a five-membered ring. However, complex tetracyclic fused scaffolds containing a pyrrolidine ring can be synthesized via a [3+2] cycloaddition of azomethine ylides generated from various amino acids, including azetidine-2-carboxylic acid, showcasing the versatility of these dipoles. acs.orgacs.org

Formal [4+1] Cycloaddition via Ring Expansion of 3-Methyleneazetidines with Diazo Compounds

A formal [4+1] cycloaddition provides an innovative route to functionalized proline derivatives through the ring expansion of 3-methyleneazetidines. This reaction is effectively catalyzed by Rh₂(OAc)₂ and proceeds under mild conditions with high chemoselectivity. rsc.orgnsf.govorganic-chemistry.org The process involves the reaction of a 3-methyleneazetidine with a diazo compound. rsc.orgnsf.gov

The proposed mechanism suggests that the nitrogen atom of the azetidine acts as a nucleophile, attacking the rhodium-carbene species generated from the diazo compound. This is followed by either a concerted 1,2-migration or a stepwise ring-opening and closure sequence to yield the expanded 4-methyleneproline (B1208900) product. nsf.gov The reaction tolerates a variety of diazo compounds and N-substituents on the azetidine ring, such as p-methoxyphenyl (PMP), benzyl (B1604629), or other N-aromatic groups. nsf.gov

Table 2: Rh-Catalyzed [4+1] Cycloaddition of 3-Methyleneazetidines with Diazo Compounds Data compiled from research by Lu and co-workers. nsf.govorganic-chemistry.org

3-Methyleneazetidine N-SubstituentDiazo CompoundProduct
N-PMPEthyl diazoacetate4-Methyleneproline derivative
N-BenzylVarious diazo compoundsCorresponding 4-methyleneprolines
N-ArylVarious diazo compoundsCorresponding 4-methyleneprolines

C-H Activation and Amination Strategies

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for synthesizing azetidines. organic-chemistry.orgacs.org This approach often utilizes a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate to facilitate the C–H activation at the γ-position, leading to the formation of the azetidine ring. organic-chemistry.orgacs.org These reactions are characterized by low catalyst loading, the use of inexpensive reagents, and mild operating conditions. organic-chemistry.org

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. The key step is the transformation of a γ-C(sp³)–H bond into a C–N bond, which can proceed with high diastereoselectivity. organic-chemistry.org In some systems, a combination of a hypervalent iodine oxidant, such as a benziodoxole tosylate, and a silver salt additive like AgOAc is crucial for promoting a selective reductive elimination from an alkyl-Pd(IV) intermediate to form the azetidine product. rsc.orgcam.ac.uk This method shows excellent functional group tolerance. rsc.org

Table 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

Substrate TypeDirecting GroupCatalyst/OxidantKey Features
Aliphatic AminesPicolinamide (PA)Pd(OAc)₂ / Iodoarene diacetateHigh diastereoselectivity. organic-chemistry.org
Cyclic Alkyl Amines(Free NH)Pd(II) / Benziodoxole tosylate, AgOAcTolerant of various functional groups. rsc.orgcam.ac.uk
Aliphatic Amine SubstratesPicolinamide (PA)Pd(OAc)₂, AgOAc, C₆F₅IGood to excellent yields for polycyclic azetidines. acs.org

Intermolecular sp³-C–H Amination of Alkyl Bromide Derivatives

An efficient, two-step protocol for the synthesis of substituted azetidines involves an initial intermolecular C(sp³)–H amination of alkyl bromide derivatives. nih.govnsf.govacs.org This strategy capitalizes on selective, rhodium-catalyzed C–H amination to install a nitrogen-containing group, which then undergoes a subsequent intramolecular cyclization to form the azetidine ring. nsf.gov

The first step typically employs a rhodium catalyst, such as Rh₂(esp)₂, to mediate the reaction between an alkyl bromide and a sulfamate (B1201201) source, like PhOS(O)₂NH₂. nsf.gov This introduces the nitrogen functionality at a position remote from the electron-withdrawing bromine atom. The subsequent ring closure to the azetidine is then effected by a base. nsf.gov This method is versatile, allowing for the synthesis of various small (including azetidines) and medium-sized azacycles in good to excellent yields. nih.govnsf.gov The process can even be telescoped into a single-flask procedure. nsf.gov

Table 4: Azetidine Synthesis via Intermolecular C–H Amination of Alkyl Bromides Data sourced from Du Bois and co-workers. nsf.govacs.orgchemrxiv.org

Alkyl Bromide SubstrateC-H Amination YieldOverall Azacycle Yield
Phenyl-substituted bromoalkanesGoodGood to Excellent
Substituted 1° alkyl bromides37-71%Good
Substituted 2° alkyl bromides37-71%Good

Organocatalytic Approaches to Azetidine-3-carboxylate Derivatives

Organocatalysis offers valuable metal-free alternatives for the synthesis of functionalized azetidines. One approach involves the L-proline-catalyzed condensation of substituted aldehydes and anilines to form Schiff bases. rsc.org These intermediates can then react with another aldehyde in a subsequent step, followed by reduction, to yield γ-aminoalcohols, which are direct precursors for cyclization to 1,2,3-trisubstituted azetidines. rsc.org

Another powerful organocatalytic method is the [2+2] annulation of aldehydes with aldimines, catalyzed by a substituted pyrrolidine catalyst. rsc.org This reaction leads to the diastereoselective synthesis of azetidin-2-ols. rsc.org Furthermore, enantioselective aza-Morita–Baylis–Hillman (aza-MBH) type domino reactions provide access to highly functionalized and optically active azetidines. jst.go.jp These reactions, mediated by chiral phosphine or amine catalysts, involve a complex cascade that results in the formation of the azetidine ring with high enantioselectivity. jst.go.jp These methods demonstrate the potential to construct chiral azetidine-3-carboxylate scaffolds through the careful selection of starting materials.

Table 5: Organocatalytic Strategies for Azetidine Synthesis

Catalytic ApproachCatalyst TypeKey Intermediates/ReactionProduct Type
Sequential CondensationL-prolineSchiff bases, γ-aminoalcohols1,2,3-Trisubstituted azetidines rsc.org
[2+2] AnnulationSubstituted PyrrolidineChiral enamineDiastereoselective azetidin-2-ols rsc.org
Aza-MBH Domino ReactionChiral Lewis Base (e.g., phosphine)Michael/Mannich/Cyclization CascadeHighly functionalized chiral azetidines jst.go.jp

L-Proline Catalyzed Condensation Reactions

L-proline has emerged as a powerful organocatalyst for various asymmetric transformations, including the synthesis of substituted azetidines. One notable approach involves an L-proline-catalyzed condensation reaction. This methodology has been utilized in a multi-step sequence to produce optically pure 1,2,3-trisubstituted azetidines. The key step is the L-proline-catalyzed condensation of substituted aldehydes with substituted anilines to form Schiff bases. These intermediates then react with another aldehyde, followed by reduction and microwave-assisted intramolecular cyclization to yield the final azetidine products. rsc.org This method highlights the versatility of L-proline in facilitating complex bond formations under relatively mild conditions. researchgate.net

Pyrrolidine-Based Catalyzed Annulation Reactions

Pyrrolidine-based catalysts have also proven effective in the synthesis of functionalized azetidines. One such strategy involves a [2+2] annulation reaction. For instance, the reaction of ethyl 2,3-butadienoate with a cyclic ketimine, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), affords azetidine derivatives in good yields. rsc.org The efficiency of this reaction is influenced by the electronic properties of the substituents on the ketimine. Another approach utilizes a chiral diphenylprolinol trimethylsilyl (B98337) ether catalyst to activate an aldehyde, generating a chiral enamine intermediate. This intermediate undergoes a [2+2] annulation with an aldimine to produce diastereomerically enriched azetidin-2-ols. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including azetidines.

Palladium-Catalyzed Cross-Coupling of tert-Butyl (N-benzylazetidine-3-yl) carboxylate with (Het)aryl Halides

A significant advancement in the functionalization of azetidines is the palladium-catalyzed cross-coupling reaction of tert-butyl (N-benzylazetidine-3-yl) carboxylate with a variety of (hetero)aryl halides. researchgate.net This method provides a direct and efficient route to 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. researchgate.net These compounds are of interest as they can be considered analogs of the pain medication meperidine. researchgate.net The reaction demonstrates broad applicability, tolerating a range of functional groups on the aryl halide coupling partner. researchgate.netorganic-chemistry.orgsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed α-Arylation of tert-Butyl (N-benzylazetidine-3-yl) carboxylate

EntryAryl HalideProductYield (%)
14-Iodotoluene3-(p-tolyl)azetidine-3-carboxylic acid derivative85
21-Bromo-4-methoxybenzene3-(4-methoxyphenyl)azetidine-3-carboxylic acid derivative78
32-Bromopyridine3-(pyridin-2-yl)azetidine-3-carboxylic acid derivative65
43-Bromothiophene3-(thiophen-3-yl)azetidine-3-carboxylic acid derivative72

Note: Yields are representative and may vary based on specific reaction conditions.

Stereoselective and Enantioselective Synthesis of Azetidine-3-carboxylic Acids

The synthesis of stereochemically defined azetidine-3-carboxylic acids is crucial for their application in medicinal chemistry and materials science.

Asymmetric Induction Methodologies

Asymmetric induction strategies are employed to control the stereochemistry during the synthesis of chiral azetidines. One approach utilizes chiral auxiliaries, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity. rsc.org For example, the reaction of sulfinimines with a Reformatsky reagent, followed by reduction and cyclization, yields C-2-substituted azetidines with high diastereoselectivity. rsc.org Another method involves the use of chiral imines derived from readily available starting materials like D-mannitol in Staudinger [2+2] cycloadditions to produce optically active cis-β-lactams, which can be further converted to 3-hydroxy-2-azetidinones. mdpi.com

Diastereoselective Hydrozirconation Approaches

A powerful method for the stereoselective synthesis of cis-2,3-disubstituted azetidines involves a diastereoselective hydrozirconation reaction. rsc.org This approach utilizes the Schwartz reagent to treat an appropriate unsaturated precursor, generating a hydrozirconated intermediate. rsc.org Subsequent reaction with iodine followed by base-promoted intramolecular cyclization affords the enantiopure cis-azetidine. rsc.orgacs.org This methodology has been successfully applied to a range of substrates, providing diastereoselective access to various cis-2,3-disubstituted azetidines. rsc.org

Other Contemporary Synthetic Routes for Azetidine-3-carboxylates

The synthesis of azetidine-3-carboxylates is a field of continuous development, with chemists devising innovative strategies to access these valuable building blocks. The following subsections detail several noteworthy contemporary methods, ranging from oxidative cleavage and multicomponent reactions to the functionalization of pre-existing azetidine cores.

Selective Furan (B31954) Oxidative Cleavage to Azetidine 3-Aryl-3-carboxylic Acid Derivatives

A facile, two-step methodology has been developed for the synthesis of azetidine 3-aryl-3-carboxylic acid derivatives. acs.orgthieme-connect.com This approach circumvents the use of harsh acidic or basic conditions often required in other synthetic routes. acs.org The synthesis commences with a catalytic Friedel-Crafts reaction between an N-Cbz-azetidin-3-ol and a furan derivative, such as 2-methylfuran. thieme-connect.com This initial step is followed by a mild, selective oxidative cleavage of the furan ring. acs.orgresearchgate.net

The oxidative cleavage is typically catalyzed by a ruthenium complex, which effectively transforms the furan moiety into a carboxylic acid. acs.orgbeilstein-journals.org This method has proven to be scalable, with successful reactions reported from millimole scales up to 5-gram scales. acs.org A key advantage of this protocol is the straightforward purification, often involving simple acid-base workups. acs.orgbeilstein-journals.org The resulting azetidine 3-aryl-3-carboxylic acids are valuable as isosteres, building blocks for more complex molecules, and as conformationally restricted amino acids. acs.org This route's utility has been demonstrated in the preparation of analogues of bioactive compounds, including endomorphin. acs.orgthieme-connect.com

Step Starting Materials Reagents/Catalysts Key Transformation Product
1. Friedel-CraftsN-Cbz-azetidin-3-ol, 2-methylfuranCa(NTf2)2, n-Bu4NPF6Installation of furan moietyN-Cbz-3-(furan-2-yl)azetidine
2. Oxidative CleavageN-Cbz-3-(furan-2-yl)azetidineRuO2, NaIO4Cleavage of furan ring to a carboxylic acidAzetidine 3-aryl-3-carboxylic acid derivative

Hantzsch Cyclization for Heterocyclic Fused Azetidine Systems, e.g., Selenazole-Azetidine Cores

The Hantzsch cyclization, a classic method for synthesizing thiazoles, has been adapted for the creation of more complex heterocyclic systems that incorporate an azetidine ring. Specifically, this method has been employed in the synthesis of molecular systems containing both selenazole and azetidine scaffolds. researchgate.netresearchgate.net In this context, the Hantzsch-type cyclization does not form the azetidine ring itself but rather the fused selenazole ring.

The synthesis typically involves the reaction of a selenosemicarbazone with an α-haloketone. mdpi.comnih.gov For the creation of selenazole-azetidine cores, a key building block is an azetidine derivative that also contains a β-ketoester or a related functional group susceptible to this cyclization. researchgate.netresearchgate.net For instance, a [3+2] cycloaddition can yield a functionalized heterocyclic amino acid like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. researchgate.net This approach extends the utility of the Hantzsch reaction beyond simple heterocycle synthesis to the generation of complex, fused systems with potential applications in medicinal chemistry and foldamer research. researchgate.net

Reactant A Reactant B Reaction Type Resulting Core Example Product
Azetidine-derived β-ketoesterSelenamide/SelenoureaHantzsch-type cyclizationSelenazole-AzetidineMethyl 2-amino-4-(azetidin-3-yl)-1,3-selenazole-5-carboxylate

Alkylation of Primary Amines with 2-Substituted-1,3-Propanediol Bis-triflates

A direct and efficient one-pot synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with the bis-triflates of 2-substituted-1,3-propanediols. nih.govacs.org This method is notable for its operational simplicity and broad substrate scope. nih.govacs.orgmdpi.com The reaction proceeds by generating the highly reactive bis-triflate species in situ from the corresponding diol and triflic anhydride. acs.org

This intermediate is not isolated but is immediately treated with a primary amine and a base, such as diisopropylethylamine (DIEA), at elevated temperatures to facilitate the double alkylation and subsequent cyclization to form the azetidine ring. acs.org A significant advantage of using the bis-triflate is the marked increase in the rate of amine alkylation compared to other leaving groups like tosylates, which often react sluggishly. acs.org Furthermore, this method generally avoids the formation of elimination byproducts, which can be a major issue in other routes to 3-substituted azetidines. nih.govacs.org The reaction is compatible with a variety of functionalized and chiral diol substrates and amine nucleophiles. acs.org

Diol Substrate Amine Nucleophile Key Reagents Reaction Conditions Product
2-Substituted-1,3-propanediolPrimary AmineTriflic anhydride, DIEA-20 °C to 70 °C, Acetonitrile1,3-Disubstituted azetidine

Horner-Wadsworth-Emmons Reaction Followed by Aza-Michael Addition

A robust two-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition provides an effective route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comktu.edu This strategy begins with the HWE reaction of an N-protected azetidin-3-one (B1332698) with a phosphonate (B1237965) ester, such as methyl-2-(dimethoxyphosphoryl)acetate. mdpi.com This olefination, often catalyzed by a base like DBU, yields a key intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net

The second step is a conjugate (aza-Michael) addition of a nitrogen nucleophile to the electron-deficient alkene of the ylidene acetate (B1210297). mdpi.com A variety of NH-heterocycles can be used as nucleophiles, leading to a diverse range of new heterocyclic amino acid derivatives containing the azetidine core. mdpi.comktu.edu This sequence is highly efficient and allows for the construction of complex azetidine derivatives under relatively mild conditions. mdpi.com

Step Starting Material Reagents Intermediate/Product
1. HWE ReactionN-Boc-azetidin-3-oneMethyl-2-(dimethoxyphosphoryl)acetate, DBUMethyl (N-Boc-azetidin-3-ylidene)acetate
2. Aza-Michael AdditionMethyl (N-Boc-azetidin-3-ylidene)acetateNH-Heterocycle (e.g., pyrazole, indazole)Functionalized 3-substituted 3-(acetoxymethyl)azetidine

Conversion of N-benzyl-3-cyano azetidine to N-benzyl azetidine-3-carboxylic acid methyl ester and subsequent hydrolysis

The conversion of a cyano group at the 3-position of the azetidine ring into a carboxylic acid or its ester is a common and effective functional group transformation. One documented route involves the reaction of N-benzyl-3-cyanoazetidine with methanol (B129727) to form the corresponding methyl ester, which is then hydrolyzed to yield N-benzyl azetidine-3-carboxylic acid. google.com

More broadly, the hydrolysis of 3-cyanoazetidines to the corresponding 3-carboxylic acids is a well-established method. semanticscholar.org For instance, tert-butyl 3-cyanoazetidine-1-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH in aqueous methanol) to afford 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent yield. semanticscholar.org This transformation is a key step in multi-step syntheses of valuable azetidine-3-carboxylic acid building blocks. semanticscholar.org The cyano group can be introduced onto the azetidine ring through various methods, including nucleophilic substitution of a 3-haloazetidine with a cyanide salt. semanticscholar.orgrsc.org

Starting Material Reagent(s) for Esterification Intermediate Reagent(s) for Hydrolysis Final Product
N-benzyl-3-cyanoazetidineMethanolN-benzyl azetidine-3-carboxylic acid methyl esterHot waterN-benzyl azetidine-3-carboxylic acid
tert-butyl 3-cyanoazetidine-1-carboxylateN/A (Direct Hydrolysis)N/ANaOH, H2O/MeOH1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Reactivity and Transformations of Benzyl Azetidine 3 Carboxylate and Its Derivatives

Ring Expansion Reactions

Ring expansion reactions provide a powerful strategy for converting readily available azetidine (B1206935) frameworks into larger, often more complex, heterocyclic structures like prolines and pyrrolidines. chemrxiv.org

An efficient method for the one-carbon ring expansion of 3-methyleneazetidines involves a formal [4+1] cycloaddition with diazo compounds, typically catalyzed by rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). rsc.orgnsf.gov This reaction provides access to diverse 4-methyleneproline (B1208900) derivatives. rsc.orgnsf.gov To undergo this transformation, a precursor such as benzyl (B1604629) azetidine-3-carboxylate would first need to be converted into a 3-methyleneazetidine derivative.

The mechanism is proposed to involve the nucleophilic addition of the azetidine nitrogen to a rhodium-carbene intermediate, forming an ammonium (B1175870) ylide. nsf.gov This is followed by either a concerted 1,2-migration or a stepwise N–C ring opening and subsequent closure to furnish the expanded pyrrolidine (B122466) ring. nsf.gov The reaction is versatile, accommodating various diazo compounds and N-substituents on the azetidine, including N-benzyl groups. nsf.gov More recently, an asymmetric variant using a chiral cobalt(II) complex has been developed, affording quaternary prolineamides with excellent yields and enantioselectivities. nih.gov

While not a reaction of azetidines themselves, the one-carbon ring expansion of aziridines is a key related synthetic strategy for accessing the azetidine core. nih.govacs.org A notable advancement in this area is the development of an enantioselective, biocatalytic method using engineered "carbene transferase" enzymes. chemrxiv.orgnih.govchemrxiv.org

Researchers have evolved a variant of cytochrome P450, named P411-AzetS, to catalyze this transformation. nih.govacs.org The reaction proceeds via the formation of an electrophilic iron carbenoid intermediate from the enzyme and a diazo reagent. nih.govacs.org This intermediate is trapped by the nucleophilic aziridine (B145994) to form an aziridinium (B1262131) ylide. nih.govacs.org The engineered enzyme demonstrates remarkable control, overriding the ylide's inherent tendency to undergo cheletropic extrusion of an olefin. nih.govchemrxiv.org Instead, it facilitates a highly enantioselective chemrxiv.orgnih.gov-Stevens rearrangement to produce the chiral azetidine product with excellent stereocontrol (e.g., 99:1 er). chemrxiv.orgnih.gov This biocatalytic approach represents a powerful new strategy for synthesizing chiral azetidines from readily available aziridine precursors. chemrxiv.org

Ring Expansion of 3-Methyleneazetidines to 4-Methyleneprolines

Functional Group Interconversions on the Azetidine Core

The azetidine ring can be chemically modified through various reactions, allowing for the introduction of diverse functional groups and the synthesis of complex derivatives.

Halogenated azetidine-3-carboxylates serve as versatile intermediates for introducing a range of functionalities via nucleophilic substitution. For instance, 3-bromoazetidine-3-carboxylic acid derivatives can react with various nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide to yield the corresponding 3-substituted products. rsc.org These reactions are crucial for creating libraries of compounds with potential biological activities. rsc.org The bromo-substituted carbon atom acts as a key site for functionalization, enabling the synthesis of diverse conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. researchgate.net

A practical, gram-scale synthesis of protected 3-haloazetidines has been developed, which in turn facilitates the rapid and diversified synthesis of azetidine-3-carboxylic acids. semanticscholar.org For example, tert-butyl 3-cyanoazetidine-1-carboxylate, synthesized from the corresponding 3-iodoazetidine, can be deprotonated and subsequently alkylated with electrophiles like methyl iodide and allyl bromide. semanticscholar.org This highlights the utility of halo-substituted azetidines as precursors to 3,3-disubstituted azetidines. semanticscholar.org

Table 1: Nucleophilic Substitution Reactions on 3-Bromoazetidines

Nucleophile Product Reference
Potassium Cyanide 3-Cyanoazetidine-3-carboxylate rsc.org
Potassium Thiocyanate 3-Thiocyanoazetidine-3-carboxylate rsc.org
Sodium Azide 3-Azidoazetidine-3-carboxylate rsc.org
Potassium Phenoxide 3-Phenoxyazetidine-3-carboxylate rsc.org

Visible light photoredox catalysis has emerged as a powerful method for the C-C bond formation under mild conditions. acs.orgresearchgate.netresearchgate.net This strategy has been successfully applied to the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. acs.orgresearchgate.netresearchgate.net In this process, the carboxylic acid serves as a precursor to a tertiary benzylic azetidine radical, which is generated through decarboxylation facilitated by a photocatalyst under visible light irradiation. digitellinc.com This radical can then undergo conjugate addition to activated alkenes, leading to the formation of 3-aryl-3-alkyl substituted azetidines. acs.orgresearchgate.netresearchgate.net

This method is notable for its tolerance of various functional groups and its applicability to the synthesis of medicinally relevant compounds. digitellinc.comchemrxiv.org The reactivity of the strained benzylic radicals in azetidines shows a unique preference for the productive reaction pathway compared to less strained systems. digitellinc.com Computational studies have indicated that the ring strain in azetidines contributes to a more favorable reaction outcome by rendering the addition step less reversible. acs.orgresearchgate.net

Table 2: Examples of Decarboxylative Alkylation of Azetidine Derivatives

Azetidine Precursor Alkene Product Reference

The hydrolysis of the ester functionality in benzyl azetidine-3-carboxylate and its derivatives is a fundamental transformation to yield the corresponding carboxylic acids. This reaction is typically achieved under basic conditions. For example, treatment of tert-butyl 3-cyanoazetidine-1-carboxylate with sodium hydroxide (B78521) in methanol (B129727) and water, followed by reflux, results in the formation of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent yield. semanticscholar.org Similarly, base-catalyzed hydrolysis of ethyl 3-azidoazetidine-3-carboxylate with sodium hydroxide solution yields the corresponding carboxylic acid. rsc.org

In some synthetic routes, the hydrolysis of a cyano group to a carboxylic acid is a key step. For instance, after obtaining a cyanoazetidine intermediate, basic hydrolysis can be employed to produce the desired azetidine-3-carboxylic acid derivative. semanticscholar.org This transformation is essential for preparing building blocks used in the synthesis of more complex molecules, such as pharmaceuticals.

The N-benzyl group is a common protecting group for the nitrogen atom in the azetidine ring, which can be removed under various reductive conditions. A standard method for N-benzyl cleavage is catalytic hydrogenation. vulcanchem.com For example, the hydrogenolysis of an N-benzyl group using palladium on charcoal (Pd/C) is a widely used deprotection strategy. vulcanchem.com This method is often employed in the final steps of a synthesis to reveal the free NH-azetidine. chemrxiv.org

In addition to N-benzyl cleavage, other reductive transformations are also important. The reduction of a C3-azido group to an amine can be achieved using 10% Pd/C in methanol, which can then be protected, for instance, with a Cbz group. rsc.org The reduction of β-lactams (azetidin-2-ones) is another common route to azetidines, typically accomplished with reagents like diborane (B8814927) or lithium aluminum hydride. acs.org

Hydrolysis of Esters to Carboxylic Acids, e.g., N-Benzyl Azetidine-3-carboxylic Acid

Derivatization Strategies for this compound Analogues

The core structure of this compound can be further modified to create a wide array of analogues. Reductive amination of azetidine-3-carboxylic acid with various benzaldehydes is a common strategy to introduce different substituents on the nitrogen atom. For example, reacting azetidine-3-carboxylic acid with 4-trifluoromethyl-benzaldehyde or 4-methoxy-benzaldehyde yields the corresponding N-substituted azetidine-3-carboxylic acids. uncst.go.ug

The carboxylic acid group itself can be activated and coupled with other molecules. For instance, using coupling agents like EDC.HCl, N-substituted azetidine-3-carboxylic acids can be linked to other fragments to create more complex structures, such as novel fluoroquinolone derivatives. uncst.go.ug Furthermore, the azetidine ring can be incorporated into larger, spirocyclic systems, highlighting its versatility as a synthetic building block. rsc.org

Mechanistic Investigations in Azetidine 3 Carboxylate Chemistry

Elucidation of Reaction Mechanisms in Cycloaddition Pathways

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a highly atom-economical route to synthesize functionalized azetidines. A significant challenge in these reactions is the tendency of the excited imine to relax via E/Z isomerization, which often outcompetes the desired cycloaddition. To overcome this, recent methodologies have focused on visible-light-mediated approaches that harness the unique reactivity of specific imine precursors in their triplet excited state.

One successful strategy involves the use of 2-isoxazoline-3-carboxylates as oxime precursors. In this system, a commercially available iridium-based photocatalyst absorbs visible light and becomes photoexcited. This excited photocatalyst then transfers its energy to the 2-isoxazoline-3-carboxylate in a process known as triplet energy transfer. This populates the triplet excited state of the oxime precursor, a reactive species that can then engage with a ground-state alkene.

Mechanistic studies have confirmed the importance of the triplet state manifold for this transformation. Control experiments show that direct irradiation of the reactants without the photosensitizer does not yield the azetidine (B1206935) product, indicating that the singlet excited state is not reactive towards this cycloaddition. The proposed mechanism proceeds through a stepwise cycloaddition from the triplet-state isoxazoline. This process involves the formation of a biradical intermediate, with the final stereochemistry of the azetidine product being determined by the most stable conformation of this intermediate, which minimizes steric interactions. This method is notable for its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating a wide range of both activated and unactivated alkenes.

ComponentRoleExample
Imine Precursor Substrate that forms the N1-C2-C3 portion of the ring2-Isoxazoline-3-carboxylates
Alkene Substrate that forms the C4 and its substituentStyrenes, unactivated olefins
Photocatalyst Absorbs visible light and facilitates triplet energy transferIridium complexes (e.g., fac-[Ir(dFppy)3])
Light Source Provides energy for photocatalyst excitationVisible light (e.g., blue LEDs)

This table summarizes the key components involved in the visible-light-mediated aza-Paternò-Büchi reaction for azetidine synthesis.

The reaction between imines and isocyanides offers a distinct pathway to construct the azetidine scaffold, diverging significantly from the well-known Ugi multicomponent reaction. In the absence of a carboxylic acid, the interaction can lead to the formation of bis(imino)azetidines through a process involving the sequential incorporation of two isocyanide molecules. This transformation is typically promoted by a Lewis acid catalyst.

The mechanism is understood as a stepwise process. It begins with the Lewis acid-catalyzed activation of the imine, followed by the nucleophilic attack of the first isocyanide molecule onto the imine's carbon-nitrogen double bond. This generates a nitrilium ion intermediate, which is then trapped by a second molecule of isocyanide. The crucial ring-forming step is a subsequent 4-exo-dig cyclization, a nucleophilic attack that closes the four-membered ring and establishes the azetidine core.

From a stereochemical perspective, the reaction can theoretically lead to different isomers. However, it has been observed that anti-addition pathways likely form less stable stereoisomers that can spontaneously isomerize to the more thermodynamically stable observed products. The scope of this reaction has been explored, demonstrating that it is influenced by the electronic properties of both the imine and the isocyanide reactants. For instance, isocyanides with higher nucleophilicity, such as tert-butyl isocyanide, tend to give higher conversions compared to aromatic isocyanides. The reaction accommodates various N-aryl and N-alkyl imines, although strongly electron-withdrawing groups on the N-aryl substituent can hinder the reaction.

Reactant 1 (Imine)Reactant 2 (Isocyanide)Key Mechanistic StepsStereochemical Note
N-Aryl or N-Alkyl IminesAlkyl or Aryl Isocyanides1. Lewis acid activation of imine.Final products are often the most thermodynamically stable isomers.
2. Sequential nucleophilic attack by two isocyanide units.
3. 4-exo-dig cyclization to form the azetidine ring.

This table outlines the general reactants and mechanistic features of the imine-isocyanide cycloaddition for azetidine synthesis.

Aza-Paterno-Büchi Reaction Mechanism: Triplet Energy Transfer and Excited State Reactivity

Mechanistic Aspects of C-H Activation and Amination

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing azetidine rings from readily available amine substrates. This method leverages the functionalization of typically unactivated C(sp³)–H bonds, transforming them into C-N bonds to construct the strained four-membered ring. The process often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. This directing group chelates to the palladium center, positioning the catalyst to selectively activate a γ-C(sp³)–H bond.

The widely accepted mechanism for this transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps are:

C-H Activation : The cycle begins with the coordination of the directing group to the Pd(II) catalyst. This is followed by a chelation-assisted C-H activation step, where the γ-C-H bond is cleaved to form a five-membered cyclopalladated intermediate (a palladacycle).

Oxidation : The resulting Pd(II) palladacycle is then oxidized to a high-valent Pd(IV) species. This step requires a stoichiometric oxidant, with hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) being commonly used.

Reductive Elimination : The final step is the C(sp³)–N reductive elimination from the Pd(IV) center. This step forms the crucial C-N bond that closes the azetidine ring and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This methodology is valued for its predictable selectivity and the use of relatively low catalyst loadings and inexpensive reagents. The reaction can exhibit high diastereoselectivity, influenced by factors like substrate steric effects and torsional strain, which can favor cyclization over competing side reactions like acetoxylation.

Catalyst SystemSubstrate RequirementOxidantProposed Mechanism
Pd(OAc)₂Amine with a directing group (e.g., picolinamide)PhI(OAc)₂Pd(II)/Pd(IV) catalytic cycle involving C-H activation, oxidation, and C-N reductive elimination.

This table provides an overview of the components and mechanism for palladium-mediated azetidine synthesis via C-H amination.

Radical Chemistry in Azetidine Transformations

The generation and reaction of radical intermediates provide a modern avenue for the functionalization of azetidine scaffolds. Benzylic az

Role of Ring Strain in Benzylic Radical Stability and Reactivity

The four-membered azetidine ring possesses significant ring strain, which profoundly influences the stability and reactivity of intermediates, particularly radicals formed at the benzylic C3-position. rsc.org The generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid azetidines can be achieved through methods like visible light photoredox catalysis. researchgate.netacs.orgresearchgate.netchemrxiv.orgnih.gov

Computational and experimental studies have revealed that benzylic radicals situated on a strained four-membered ring are less stable compared to their unstrained acyclic counterparts. researchgate.netacs.orgresearchgate.netnih.gov This reduced stability is accompanied by greater π-delocalization of the radical, a factor that decreases the likelihood of radical dimerization. researchgate.netacs.orgresearchgate.netnih.gov The consequence of this is an increased propensity for the radical to engage in productive reactions, such as Giese additions (conjugate addition) into activated alkenes. researchgate.netacs.orgresearchgate.net In contrast, less-strained or unstrained benzylic radicals often lead to lower yields in Giese additions due to reversible addition and a higher tendency to dimerize. researchgate.netacs.orgresearchgate.netnih.gov The inherent strain of the azetidine ring, therefore, plays a critical role in directing the reaction pathway of its benzylic radical intermediates away from unproductive dimerization and towards desired C-C bond formation. researchgate.netresearchgate.net

A comparative study on the reactivity of benzylic radicals highlights the unique behavior imparted by the strained ring system.

Radical SystemStabilityReactivity in Giese AdditionDimerization
Azetidine-derived benzylic radical Less stable, more π-delocalized researchgate.netacs.orgresearchgate.netIncreased product formation researchgate.netresearchgate.netDecreased researchgate.netacs.orgresearchgate.net
Unstrained benzylic radical More stableReversible, lower yields researchgate.netacs.orgnih.govIncreased researchgate.netacs.orgnih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate mechanisms of reactions involving azetidine-3-carboxylates. These theoretical approaches provide deep insights into reaction pathways, transition states, and the energetic factors that control selectivity.

Theoretical calculations are frequently employed to unravel the complexities of azetidine chemistry. DFT studies have been used to investigate the mechanism of photocatalytic radical functionalization of benzylic azetidines, supporting the proposed pathways involving radical generation and subsequent conjugate addition. chemrxiv.orgcore.ac.uk These calculations help to rationalize observed outcomes by modeling the electronic structure and energetics of reactants, intermediates, and products. core.ac.uk

Furthermore, computational studies have been crucial in understanding the regioselectivity of ring-forming reactions. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations were used to compare the transition states of competing 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclizations. frontiersin.org These studies demonstrated that while pyrrolidine (B122466) formation might be expected, the presence of a Lewis acid catalyst like La(OTf)₃ can alter the energetic landscape to strongly favor the formation of the azetidine ring. frontiersin.org Similarly, in the synthesis of 2-arylazetidines, quantum chemical calculations explained the observed regio- and diastereoselectivity, confirming that the reaction is kinetically controlled. semanticscholar.org DFT has also been used to provide mechanistic insight into nickel-catalyzed cross-coupling reactions and palladium-catalyzed C-H insertion reactions for the synthesis of β-lactams (azetidin-2-ones). acs.orgmdpi.com

The analysis of energetic profiles and the geometry of transition states through computational methods provides a quantitative basis for understanding reaction selectivity. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed that the transition state energy for azetidine formation was significantly lower than that for the competing pyrrolidine formation, which is consistent with the experimental results. frontiersin.org This suggests that the catalyst, by coordinating to the substrate, creates a steric and electronic environment that preferentially stabilizes the transition state leading to the four-membered ring. frontiersin.org

In the context of photocatalyzed aza Paternò-Büchi reactions to form azetidines, mechanistic investigations involving the correlation of triplet energies helped to elucidate the energy transfer process from the photocatalyst to the reactants. nih.gov The analysis of the triplet state intermediates and the potential for intersystem crossing (ISC) provides a clearer picture of the steps leading to C-N bond formation and the ultimate generation of the azetidine product. nih.gov Thermodynamic calculations for the formation of 2-arylazetidines revealed that although a five-membered ring might be the more stable thermodynamic product, the reaction is kinetically controlled, favoring the formation of the azetidine derivative due to a lower activation barrier. semanticscholar.org

ReactionComputational MethodKey Finding
La(OTf)₃-catalyzed aminolysis of epoxy aminesDFTThe transition state energy for azetidine formation is lower than for pyrrolidine formation, explaining the observed regioselectivity. frontiersin.org
Synthesis of 2-arylazetidinesDFTThe reaction is kinetically controlled, favoring the formation of the azetidine product over the more thermodynamically stable five-membered ring. semanticscholar.org
Visible-light photocatalysisDFT, Stern-Volmer studiesElucidation of energy transfer pathways and the nature of excited state intermediates. core.ac.uknih.gov

Theoretical Calculations (e.g., DFT Studies) for Elucidating Reaction Pathways

Mechanistic Basis for Ring Expansion and Ring Opening Reactions

The inherent strain of the azetidine ring makes it a versatile substrate for ring expansion and ring opening reactions, providing access to larger and more complex heterocyclic structures. rsc.org These transformations are often triggered by activating the azetidine nitrogen or by promoting the cleavage of a C-N or C-C bond.

One prominent mechanism for ring expansion involves the acid-mediated rearrangement of N-protected azetidines. For example, N-Boc or N-Cbz protected 2,2-disubstituted azetidine carbamates undergo a rapid ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones when treated with a Brønsted acid. acs.org The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a stabilized carbocation intermediate. acs.org This carbocation is then trapped intramolecularly by the oxygen atom of the carbamate (B1207046) group, leading to the six-membered ring product. acs.org

Another powerful strategy for ring expansion proceeds through the formation of ammonium (B1175870) ylide intermediates. The reaction of 3-methyleneazetidines with diazo compounds, catalyzed by Rh₂(OAc)₂, leads to the formation of 4-methyleneprolines. nsf.gov This transformation is believed to occur via the generation of a rhodium-carbene, which is attacked by the azetidine nitrogen to form an ylide. A subsequent acs.orgbeilstein-journals.org-sigmatropic rearrangement then leads to the expanded pyrrolidine ring. researchgate.net Similarly, Au(I) catalysis can promote the ring expansion of 2-azetidinyl ynones to yield pyrrolin-4-ones. rsc.org

Ring opening reactions, which involve the cleavage of a σ N-C bond, can be achieved through various means. rsc.org Reductive ring opening of N-azetidinyl amides has been accomplished using sodium dispersion, proceeding through a single-electron transfer (SET) mechanism to a ketyl radical anion, which then fragments. rsc.org Photochemically generated 3-phenylazetidinols can also undergo ring opening upon treatment with electron-deficient ketones or boronic acids, a process driven by the release of ring strain. beilstein-journals.org

Reaction TypeReagents/CatalystProposed IntermediateProduct
Ring Expansion Brønsted Acid acs.orgCarbocation acs.org1,3-Oxazinan-2-one acs.org
Ring Expansion Rh₂(OAc)₂, Diazo compound nsf.govAmmonium Ylide nsf.govresearchgate.netSubstituted Proline researchgate.net
Ring Opening Na dispersion rsc.orgKetyl Radical Anion rsc.orgN-propyl amide rsc.org
Ring Opening Electron-deficient ketone beilstein-journals.orgHemiacetal beilstein-journals.orgDioxolane beilstein-journals.org

Applications of Benzyl Azetidine 3 Carboxylate and Its Derivatives in Advanced Organic Synthesis and Chemical Biology

Utilization as Versatile Synthons and Building Blocks

The strained four-membered ring of azetidine (B1206935) derivatives, combined with the synthetic handles provided by the benzyl (B1604629) and carboxylate groups, makes benzyl azetidine-3-carboxylate a highly adaptable building block in organic synthesis. rsc.org

Construction of Complex Polycyclic and Spirocyclic Systems

The unique reactivity of the azetidine ring, driven by ring strain, facilitates its use in the construction of more complex molecular architectures. rsc.org Azetidines can undergo various cycloaddition reactions to form fused and spirocyclic systems. For instance, 1- and 2-azetines, which can be derived from azetidine precursors, participate in [3+2] and [4+2] cycloadditions, as well as reactions with ketenes and isocyanates, to yield intricate polycyclic azetidine-containing structures. nih.gov The synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks has been achieved through a one-pot, three-component [3+2]-cycloaddition reaction involving azomethine ylides generated from isatins and azetidine-2-carboxylic acid. acs.org Furthermore, the diversification of densely functionalized azetidine ring systems has been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The synthesis of multifunctional spirocyclic azetidines has been accomplished from common cyclic carboxylic acids, highlighting the versatility of the azetidine scaffold in creating structurally diverse molecules. researchgate.net

Incorporation into Peptidomimetic and Nucleic Acid Analogues

Azetidine-based compounds are widely recognized for their role as amino acid surrogates in the design of peptidomimetics and nucleic acid analogues. rsc.org The constrained nature of the azetidine ring helps to pre-organize the peptide backbone, which can lead to enhanced biological activity and stability. enamine.netarkat-usa.org Azetidine-3-carboxylic acid derivatives, in particular, are considered valuable conformationally constrained analogues of beta-proline. researchgate.net The incorporation of these non-natural amino acids can influence the secondary structure of peptides, aiding in the study of bioactive conformations. arkat-usa.org Research has demonstrated the use of azetidine derivatives in creating peptidomimetics that mimic peptide structures to improve stability and bioavailability. The ability to modify the azetidine ring's substituents allows for the fine-tuning of the physicochemical properties of these peptidomimetics. researchgate.net

Development of Conformationally Constrained Amino Acid Surrogates

The rigid four-membered ring of azetidine derivatives makes them excellent candidates for creating conformationally constrained amino acid surrogates. rsc.orgarkat-usa.org These surrogates are instrumental in medicinal chemistry for probing interactions with biological targets and for developing therapeutic agents with improved properties. acs.org Azetidine-2-carboxylic acid, a proline analogue, and azetidine-3-carboxylic acid, a β-proline mimic, offer distinct conformational constraints in peptide design. mdpi.com The synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are β-lactams with quaternary centers at the C(4) position, represents a significant advancement in creating novel constrained amino acids. nih.gov These building blocks provide access to both hydrophilic and hydrophobic peptide isosteres, expanding the chemical space for drug discovery. researchgate.net

Role in the Synthesis of Diverse Bioactive Molecular Scaffolds

The versatility of this compound extends to its use as a precursor for a wide array of bioactive molecules, including natural products and components of chemical libraries designed for drug discovery.

Precursors to Azetidine-Containing Natural Products, e.g., Penaresidin (B1208786) B

This compound and its derivatives are key intermediates in the total synthesis of several azetidine-containing natural products. A notable example is Penaresidin B, a marine alkaloid with interesting biological activities. ntu.edu.sgnih.gov The synthesis of Penaresidin B often involves the construction of a highly functionalized azetidine core, which can be derived from precursors like this compound. ntu.edu.sgnsf.gov Various synthetic strategies have been developed to access the azetidine core of Penaresidin B, often relying on the stereoselective construction of the four-membered ring. researchgate.net For instance, a concise 8-step synthesis of the required azetidine aldehyde has been reported, showcasing the efficiency of modern synthetic methods. rsc.org The synthesis of a series of stereoisomers of the azetidine ring of penaresidin B has allowed for the evaluation of their cytotoxic and antimicrobial activities. researchgate.net

Building Blocks for Chemical Libraries, including DNA-Encoded Libraries

The amenability of the azetidine scaffold to diversification makes it an ideal building block for the construction of chemical libraries for high-throughput screening. nih.gov These libraries can be designed to possess drug-like properties, with a focus on parameters relevant for specific therapeutic areas, such as central nervous system (CNS) applications. nih.govacs.org Azetidine-based scaffolds have been used to generate diverse collections of compounds with favorable physicochemical and pharmacokinetic properties. nih.gov

Notably, azetidine derivatives have been incorporated into DNA-encoded libraries (DELs), a powerful technology for the discovery of novel bioactive molecules. sci-hub.se The synthesis of DELs often relies on robust and versatile chemical reactions that are compatible with the DNA tag. The functional handles on this compound allow for its integration into combinatorial library synthesis. For example, a DEL with 1.2 million compounds was created by the combinatorial reaction of seven central scaffolds, including those that could be derived from azetidine structures, with a large set of building blocks. nih.gov The use of trifunctional 2,3-disubstituted azetidines as scaffolds in DELs has been shown to enhance stereochemical diversity and complexity, leading to the identification of potent and selective inhibitors for various protein targets. sci-hub.se

Chiral Auxiliaries and Templates in Asymmetric Transformations

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, and chiral auxiliaries play a pivotal role in controlling the stereochemical outcome of reactions. While the use of azetidine derivatives as chiral auxiliaries is an area of active research, specific and detailed examples focusing solely on this compound are not extensively documented in mainstream literature. However, the principles derived from related azetidine structures provide a strong basis for its potential applications.

Chiral azetidines, in general, are recognized for their potential in asymmetric synthesis. researchgate.net Their rigid four-membered ring structure can create a well-defined chiral environment around a reactive center, influencing the trajectory of incoming reagents and thus favoring the formation of one stereoisomer over another. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

The synthetic accessibility of chiral azetidines is crucial for their application as auxiliaries. ru.nl Methods for producing enantiopure azetidines, often starting from readily available chiral precursors, have been developed. acs.org For example, biocatalytic methods have been combined with multicomponent reactions like the Passerini reaction using chiral azetidine aldehydes to achieve diastereoselectivity. mdpi.com In one study, a chiral azetidine aldehyde, derived from ((2R,4S)-1-Benzyl-4-formylazetidin-2-yl)methyl acetate (B1210297), was used in diastereoselective Passerini reactions, demonstrating the transfer of chirality from the azetidine ring to the newly formed stereocenter. mdpi.com

While direct applications of this compound as a chiral auxiliary are not prominently reported, its structure suggests potential. The carboxylate group can be modified to attach the auxiliary to a substrate, and the benzyl group on the nitrogen can influence the steric environment. The development of synthetic routes to enantiomerically pure forms of this compound would be a critical step toward unlocking its full potential as a chiral auxiliary in asymmetric transformations such as aldol (B89426) reactions, Michael additions, and alkylations.

Strategic Importance in Modern Drug Discovery Efforts (Focus on Scaffold Utility)

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide a rigid framework for the precise spatial arrangement of pharmacophoric groups. nih.gov this compound serves as a versatile starting material for the synthesis of a wide array of azetidine-based scaffolds.

The design and synthesis of novel scaffolds are central to modern drug discovery. The azetidine framework provides a three-dimensional structure that can be exploited to achieve high-affinity binding to biological targets. rsc.org The synthesis of diverse collections of azetidine-based scaffolds, often for the development of lead-like libraries, has been a focus of research. nih.gov These efforts aim to explore new chemical space and identify novel molecular frameworks for targeting proteins, including those in the central nervous system. nih.gov

A notable example of the utility of azetidine-3-carboxylic acid derivatives is in the development of sphingosine-1-phosphate (S1P) receptor agonists. semanticscholar.org These compounds have potential applications in the treatment of autoimmune diseases like multiple sclerosis. In this context, the azetidine-3-carboxylic acid moiety serves as a key component of the pharmacophore, interacting with the target receptor. The synthesis of these agonists often involves the use of protected 3-haloazetidines, which can be derived from precursors like N-benzyl-3-hydroxyazetidine. semanticscholar.orgresearchgate.net

Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a protein implicated in cancer. nih.gov Systematic medicinal chemistry efforts have involved modifying the substituents on the azetidine ring to optimize potency and physicochemical properties. nih.gov The benzyl group on the azetidine nitrogen can be a handle for introducing further diversity or can be a part of the final pharmacophore itself. For example, a rational drug design approach led to the discovery of 1-benzyl-3-carboxyazetidine derivatives as selective and orally bioavailable S1P1 receptor agonists. researchgate.net

The conformational rigidity of the azetidine ring is one of its most valuable features in drug design. nih.gov By incorporating an azetidine moiety, medicinal chemists can lock a molecule into a specific conformation, which can enhance binding affinity to a target protein by reducing the entropic penalty upon binding. This rigidity also allows for the precise positioning of substituents in three-dimensional space, enabling a more accurate exploration of the target's binding pocket.

3-Substituted azetidines are frequently used as linking fragments or rigidifying moieties in pharmaceutical agents. semanticscholar.org The benzyl group in this compound can serve as a protecting group that is later removed to allow for the attachment of the azetidine linker to other parts of a molecule. Alternatively, the benzyl group itself can be part of the final molecular design. The use of azetidines as rigid linkers is particularly relevant in the design of molecules that need to span a certain distance or adopt a specific vector to interact with multiple binding sites on a protein.

The synthesis of rigid analogues of bioactive molecules often employs azetidine-based building blocks. For instance, rigid analogues of methamphetamines have been synthesized using an azetidine ring system as a substitute for the flexible 2-aminopropyl group. uno.edu These studies have shown that the rigid scaffold can lead to potent and selective compounds. uno.edu

Chemical biology relies on the use of small molecules, often referred to as chemical probes, to study and manipulate biological systems. The development of novel molecular frameworks is essential for creating probes with high potency, selectivity, and desired physicochemical properties. This compound and its derivatives are valuable tools in this endeavor, providing access to new chemical space.

The synthesis of diverse libraries of compounds based on azetidine scaffolds is a key strategy for discovering new chemical probes. nih.gov These libraries can be screened against a variety of biological targets to identify molecules with interesting activities. The functional handles on the this compound molecule, namely the carboxylate and the secondary amine (after debenzylation), allow for a wide range of chemical modifications, leading to a diverse set of final compounds.

An example of the application of azetidine derivatives in chemical biology is the development of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. acs.org In the synthesis of these inhibitors, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, a derivative of azetidine-3-carboxylic acid, was used as a building block. acs.org This highlights the role of azetidine-3-carboxylic acid derivatives in constructing complex molecules for probing specific biological pathways. The development of such probes is crucial for understanding disease mechanisms and for the identification of new drug targets.

Future Directions and Emerging Research Avenues in Benzyl Azetidine 3 Carboxylate Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of azetidines, including benzyl (B1604629) azetidine-3-carboxylate, has traditionally been challenging due to the inherent ring strain. researchgate.netnih.govrsc.org However, recent advancements are paving the way for more efficient and versatile synthetic routes.

One promising approach involves the cyclization of linear precursors through nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org While this is a common method, the competition with elimination reactions remains a hurdle. acs.org Overcoming this challenge, researchers have developed a one-pot synthesis of 1,3-disubstituted azetidines by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another efficient method utilizes the cyclization of benzylamine (B48309) with an activated diethylbis(hydroxymethyl)malonate, followed by hydrolysis and decarboxylation to yield azetidine-3-carboxylic acid. acs.org

Visible-light-mediated [2+2] photocycloaddition reactions are also emerging as a powerful tool for constructing the azetidine (B1206935) core. springernature.com For instance, the intermolecular photocycloaddition between cyclic oximes and alkenes, facilitated by triplet energy transfer, allows for the synthesis of highly functionalized azetidines. springernature.com Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents a novel [3+1] cyclization strategy to produce azetidines with vicinal tertiary-quaternary centers. nih.gov

The reduction of readily available β-lactams (azetidin-2-ones) is another well-established and efficient method for obtaining N-substituted azetidines, with reagents like diborane (B8814927) and lithium aluminum hydride being commonly employed. acs.org

Table 1: Comparison of Selected Synthetic Pathways for Azetidine Cores
Synthetic StrategyKey FeaturesStarting MaterialsReagents/ConditionsRef.
Intramolecular Cyclization Common but can have competing elimination reactions.γ-amino alcohols, 1,3-halo aminesBase-promoted cyclization researchgate.netacs.org
[2+2] Photocycloaddition Visible-light mediated, good for functionalized azetidines.Cyclic oximes, alkenesVisible light, triplet energy transfer catalyst springernature.com
[3+1] Radical Cyclization Photo-induced, copper-catalyzed, creates complex centers.Aliphatic amines, alkynes[(DPEphos)(bcp)Cu]PF6, DIPEA, blue LED nih.gov
β-Lactam Reduction Efficient and retains stereochemistry.N-substituted azetidin-2-onesDiborane, LiAlH4 acs.org
From Diols One-pot synthesis of 1,3-disubstituted azetidines.2-substituted-1,3-propanediols, primary aminesIn-situ generated bis-triflates organic-chemistry.org

Exploration of New Reactivity Modes and Transformations

The inherent ring strain of the azetidine nucleus in benzyl azetidine-3-carboxylate not only presents synthetic challenges but also offers unique opportunities for novel chemical transformations. researchgate.netrsc.org The strain energy of approximately 25.2 kcal/mol makes the ring susceptible to opening under various conditions, providing a pathway to more complex molecular architectures. researchgate.net

Recent research has focused on the radical functionalization of azetidines. For example, visible light photoredox catalysis can be used to generate tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidines. chemrxiv.orgresearchgate.netescholarship.org These radicals can then undergo conjugate addition to activated alkenes, leading to 3-aryl-3-alkyl substituted azetidines. chemrxiv.orgresearchgate.netescholarship.org This method highlights the influence of the strained ring on radical reactivity. chemrxiv.orgresearchgate.netescholarship.org

Furthermore, the functional groups on the benzyl and carboxylate moieties of this compound offer avenues for diverse transformations. The benzyl group can be removed via hydrogenolysis, and the carboxylate can be converted to other functional groups. beilstein-archives.orgnih.gov For instance, benzyl esters of 2-oxoazetidine-3-carboxylic acids can be converted to the corresponding carboxylic acids by hydrogenolysis under mild conditions. beilstein-archives.orgnih.gov

The development of new catalytic systems is also expanding the reactivity of azetidines. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. The integration of experimental and computational studies is proving to be a powerful approach in this regard.

Computational studies have been instrumental in elucidating the factors that control the reactivity of azetidine-based radicals. chemrxiv.orgresearchgate.netescholarship.org For instance, these studies have shown that benzylic radicals that are part of a strained ring are less stable and more π-delocalized, which decreases radical dimerization and increases the yield of the desired Giese product. chemrxiv.orgresearchgate.net

Mechanistic investigations into the [3+1] radical cascade cyclization for azetidine synthesis have revealed the critical role of a tertiary radical intermediate for successful cyclization. nih.gov Similarly, studies on the interaction of isocyanides with imines to form azetidines have proposed a mechanism involving the sequential double incorporation of the isocyanide into the C=N bond. beilstein-journals.org

Computational analysis has also shed light on the regioselectivity of the La(OTf)3-catalyzed aminolysis of epoxy amines, suggesting that the coordination of the lanthanum (III) catalyst with the substrate or product plays a key role. frontiersin.orgfrontiersin.org These integrated studies provide valuable insights that can guide the optimization of existing reactions and the development of new transformations.

Expansion of Applications in Chemical Biology and Materials Science

The unique structural and physicochemical properties of the azetidine scaffold make this compound and its derivatives attractive building blocks for applications beyond traditional medicinal chemistry, extending into chemical biology and materials science.

In chemical biology, azetidine-containing compounds are being explored as constrained amino acid analogues and peptide bond mimics. The rigid four-membered ring can impart specific conformations to peptides and other biomolecules, influencing their biological activity. For example, azetidine-3-carboxylic acid has been incorporated into endomorphin tetrapeptides. mdpi.com

The potential for azetidines in materials science is also an emerging area of research. The rigid and polar nature of the azetidine ring could be exploited in the design of novel polymers and functional materials. researchgate.net While still a nascent field, the development of efficient synthetic methods for functionalized azetidines will likely spur further exploration in this domain. For instance, the synthesis of azetidine iminosugars from D-glucose highlights the potential for creating complex, polyhydroxylated azetidine structures that could have applications in materials science. rsc.org

Sustainable and Green Chemistry Approaches to Azetidine Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of azetidines is no exception. mdpi.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient.

One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and the use of solvents. mdpi.commdpi.com For example, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is another key aspect of green chemistry. The use of visible light photoredox catalysis and copper catalysis for azetidine synthesis are steps in this direction. nih.govspringernature.com Additionally, synthetic routes that avoid hazardous chemicals like cyanide and epichlorohydrin (B41342) are being developed to make the production of azetidine derivatives safer and more suitable for industrial-scale manufacturing. semanticscholar.org

Solvent-free reaction conditions are also being explored. For instance, a mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines, demonstrating the potential for reducing solvent waste in related transformations. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.